3-Amino-3-deoxyglucose
Overview
Description
3-Amino-3-deoxyglucose is functionally related to an aldehydo-D-glucose. It is a conjugate base of an aldehydo-D-kanosamine .
Synthesis Analysis
The biosynthesis of 3-amino-3-deoxy-D-glucose by Bacillus aminoglucosidicus was studied. Incorporation of C-1-, C-2-, C-6- and C-U-labeled glucoses into the aminosugar was proved. The aminosugar was synthesized in a cell-free system by a route which involved UDP-D-glucose .
Molecular Structure Analysis
3-Amino-3-deoxyglucose has a molecular formula of C6H13NO5 and a molecular weight of 179.17 g/mol . It contains total 24 bond(s); 11 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 aldehydo(s) (aliphatic), 1 primary amine(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), and 3 secondary alcohol(s) .
Chemical Reactions Analysis
3-Amino-3-deoxyglucose is formed in the Maillard reaction between carbohydrates and amino compounds . It is also involved in the formation of a fluorescent advanced-stage product named “Peak L1” in vitro and in vivo .
Physical And Chemical Properties Analysis
3-Amino-3-deoxyglucose has a molecular weight of 179.17 g/mol. It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 .
Scientific Research Applications
Glycation and Advanced Glycation End Products (AGEs)
One study highlights the glycation of H1 histone by 3-deoxyglucosone (3-DG), a related compound, which results in the formation of AGEs. This process potentially compromises chromatin structures, suggesting a mechanism by which 3-DG could contribute to diabetic complications through structural modifications and AGE formation in histone proteins (Ashraf et al., 2015).
Carbohydrate Chemistry and Synthesis
Research into carbohydrate chemistry has led to the development of novel amide-linked pseudodisaccharides using a strategy that involves reacting 6-aminodeoxy sugars, such as 3-Amino-3-deoxyglucose, with carboxymethyl 3,4,6-tri-O-acetyl-α-D-glucopyranoside 2-O-lactone (α-CMGL), yielding new glucose/glucose or glucose/galactose pseudodisaccharides (Le Chevalier et al., 2006).
Biomolecular Studies
The study of lectins, carbohydrate-specific proteins, has been enriched by the understanding of unusual sugars like 3-Amino-3-deoxyglucose, which contributes to the synthesis and modification of glycoproteins in pathogenic bacteria, providing insights into bacterial virulence and host-pathogen interactions (Sharon, 2007).
Immunogenicity and Genotoxicity
Another area of interest is the immunogenicity and genotoxicity of DNA-AGEs, where studies have shown that glyoxal and arginine in the presence of Fe³⁺ can modify human DNA to become immunogenic, suggesting a mechanism through which metabolic byproducts like 3-DG may contribute to autoimmune responses in diseases such as diabetes (Shahab et al., 2014).
Enzymatic Reactions and Metabolic Studies
Research on enzymes such as fructosamine-3-kinase, which metabolizes fructosamines to potentially reduce complications in diabetic patients, sheds light on the metabolic pathways involving compounds like 3-Amino-3-deoxyglucose. This enzyme's identification and characterization provide a basis for developing therapeutic strategies targeting diabetic complications by managing the metabolism of reactive glucose derivatives (Delpierre et al., 2000).
Safety And Hazards
Future Directions
Recent studies have identified a chronic shift in energy production from mitochondrial oxidative phosphorylation to aerobic glycolysis (Warburg effect) as a contributor to cyst growth, rendering cyst cells exquisitely sensitive to glucose availability. Therefore, low calorie or ketogenic diets have delayed preclinical ADPKD progression .
properties
IUPAC Name |
(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEXHEVNPRRHDY-SLPGGIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318423 | |
Record name | Kanosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-deoxyglucose | |
CAS RN |
576-44-3 | |
Record name | Kanosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=576-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kanosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KANOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EB87VF7OH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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